molecular formula C15H16FN3O B12240264 6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline

6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline

Cat. No.: B12240264
M. Wt: 273.30 g/mol
InChI Key: RKVGNYGGJJORRY-UHFFFAOYSA-N
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Description

6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring with a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate. The fluoromethyl group is often introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency. The use of continuous flow reactors and other advanced techniques can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoxaline compounds.

Scientific Research Applications

6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-(Chloromethyl)piperidine-1-carbonyl]quinoxaline
  • 6-[3-(Bromomethyl)piperidine-1-carbonyl]quinoxaline
  • 6-[3-(Hydroxymethyl)piperidine-1-carbonyl]quinoxaline

Uniqueness

6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16FN3O

Molecular Weight

273.30 g/mol

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone

InChI

InChI=1S/C15H16FN3O/c16-9-11-2-1-7-19(10-11)15(20)12-3-4-13-14(8-12)18-6-5-17-13/h3-6,8,11H,1-2,7,9-10H2

InChI Key

RKVGNYGGJJORRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)CF

Origin of Product

United States

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